2,2-Dimethyl-1-(6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)propan-1-one
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Overview
Description
2,2-Dimethyl-1-(6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)propan-1-one is a complex organic compound that features a boronate ester group, an indole core, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)propan-1-one typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Boronate Ester Group: The boronate ester group is introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid or ester with a halogenated indole derivative in the presence of a palladium catalyst.
Tosylation: The tosyl group is introduced by reacting the indole derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the boronate ester-indole derivative with 2,2-dimethylpropan-1-one under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group or other reducible functionalities within the molecule.
Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce various biaryl compounds.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile building block for constructing complex molecules. Its boronate ester group is particularly useful in cross-coupling reactions.
Biology
The indole core is a common motif in many biologically active molecules, making this compound a potential precursor for drug development and biochemical studies.
Medicine
Research into the medicinal applications of this compound may focus on its potential as an anticancer agent, given the known bioactivity of indole derivatives.
Industry
In materials science, this compound could be used in the synthesis of novel polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)propan-1-one depends on its specific application. In cross-coupling reactions, the boronate ester group facilitates the formation of new carbon-carbon bonds through the Suzuki-Miyaura mechanism. In biological systems, the indole core may interact with various molecular targets, such as enzymes and receptors, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-(6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propan-1-one: Similar in structure but lacks the tosyl group.
2,2-Dimethyl-1-(6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)ethan-1-one: Similar but with a different alkyl chain length.
2,2-Dimethyl-1-(6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)butan-1-one: Similar but with a longer alkyl chain.
Uniqueness
The presence of the tosyl group in 2,2-Dimethyl-1-(6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)propan-1-one imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C27H34BNO5S |
---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
2,2-dimethyl-1-[6-methyl-1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-yl]propan-1-one |
InChI |
InChI=1S/C27H34BNO5S/c1-17-10-12-19(13-11-17)35(31,32)29-16-20(24(30)25(3,4)5)23-21(14-18(2)15-22(23)29)28-33-26(6,7)27(8,9)34-28/h10-16H,1-9H3 |
InChI Key |
ZWRVVTYKQXNILU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CN3S(=O)(=O)C4=CC=C(C=C4)C)C(=O)C(C)(C)C)C |
Origin of Product |
United States |
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